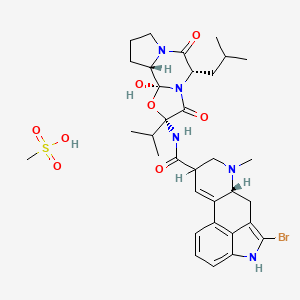
Bromocriptine mesylate
Overview
Description
Bromocryptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is primarily used to treat conditions associated with hyperprolactinemia, such as galactorrhea, prolactin-dependent menstrual disorders, and infertility. Additionally, it is indicated for the management of Parkinsonian Syndrome and acromegaly .
Mechanism of Action
Target of Action
Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity . It primarily targets the dopamine D2 receptors (DRD2) . These receptors play a crucial role in the regulation of prolactin secretion, motor control, and several other functions .
Mode of Action
This compound acts as an agonist at the dopamine D2 receptors . By binding to these receptors, it mimics the action of dopamine, leading to activation of the postsynaptic dopamine receptors . This activation results in the inhibition of prolactin secretion, which is beneficial in treating conditions associated with hyperprolactinemia .
Biochemical Pathways
The activation of dopamine D2 receptors by this compound leads to a series of biochemical reactions. These include the inhibition of adenylate cyclase, reduction in cyclic AMP (cAMP) levels, and decreased protein kinase A (PKA) activity . These changes result in decreased prolactin secretion from the anterior pituitary gland .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of the standard formulation is relatively low (28%), with a terminal half-life of 12-14 hours . A quick-release formulation has a higher bioavailability of 65%-95% and is cleared within a few hours . Bromocriptine can be administered via various routes such as oral, transdermal, nasal, vaginal, rectal, and intramuscular injections, depending on disease severity or to avoid the first-pass metabolic effect .
Result of Action
The primary result of this compound’s action is the reduction in prolactin levels, which can alleviate symptoms of hyperprolactinemia-related conditions . It also suppresses growth hormone secretion in some patients with acromegaly . In Parkinson’s disease, bromocriptine’s activation of dopamine receptors helps stimulate the nerves that control movement .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the timing of administration can affect its efficacy. Studies suggest that administering bromocriptine within 2 hours of awakening can augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic state, underlying health conditions, and concurrent medications .
Biochemical Analysis
Biochemical Properties
Bromocriptine mesylate interacts with dopamine D2 receptors, acting as an agonist . It inhibits prolactin secretion, which is beneficial in treating dysfunctions associated with hyperprolactinemia . It also interacts with other dopamine receptors and with various serotonin and adrenergic receptors .
Cellular Effects
This compound influences cell function by modulating the activity of dopamine receptors. In the context of Parkinson’s disease, it enhances coordinated motor control by directly stimulating the dopamine receptors in the corpus striatum . In hyperprolactinemia, it inhibits the secretion of prolactin from the anterior pituitary .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of post-synaptic dopamine receptors. This activation leads to a decrease in prolactin secretion in the case of hyperprolactinemia . In Parkinson’s disease, it stimulates dopamine receptors in the corpus striatum, enhancing motor control .
Temporal Effects in Laboratory Settings
It is known that this compound is extensively metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment, both inactive and non-toxic .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve glucose tolerance and disposal in a high-fat-fed canine model
Metabolic Pathways
This compound is metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment . It is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion .
Transport and Distribution
It is known that this compound is extensively metabolized by the liver and excreted primarily in the feces via biliary secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromocryptine mesylate is synthesized from ergot alkaloids. The process involves the bromination of ergocryptine, followed by the formation of the mesylate salt. The reaction conditions typically include the use of bromine and methanesulfonic acid in a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of bromocryptine mesylate involves large-scale bromination and mesylation processes. The compound is then purified through crystallization and filtration techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Bromocryptine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: Bromocryptine mesylate can undergo substitution reactions, particularly involving the bromine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium fluoride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromocryptine N-oxide, while reduction could produce debrominated derivatives .
Scientific Research Applications
Bromocryptine mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving ergot alkaloids and their derivatives.
Biology: The compound is studied for its effects on prolactin secretion and dopaminergic pathways.
Medicine: Bromocryptine mesylate is extensively researched for its therapeutic potential in treating hyperprolactinemia, Parkinson’s disease, and acromegaly.
Industry: It is used in the formulation of pharmaceutical products and as a reference standard in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: Another dopamine agonist used to treat hyperprolactinemia.
Pergolide: Used in the treatment of Parkinson’s disease.
Quinagolide: A non-ergot dopamine agonist used for hyperprolactinemia.
Uniqueness
Bromocryptine mesylate is unique due to its dual action on prolactin secretion and dopamine receptors. This dual mechanism makes it effective for treating both hyperprolactinemia and Parkinsonian Syndrome, setting it apart from other similar compounds .
Properties
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-GSPXQYRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25614-03-3 (Parent) | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020197 | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22260-51-1 | |
| Record name | Bromocriptine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCRIPTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)



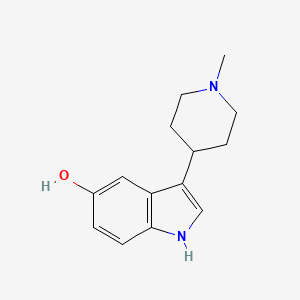
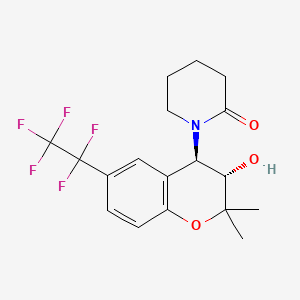


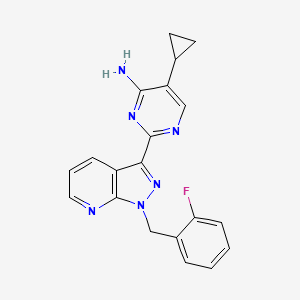
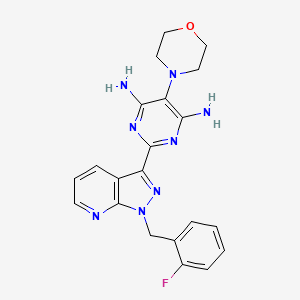
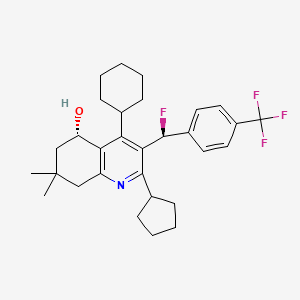
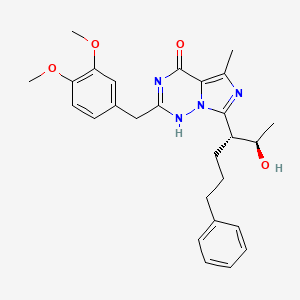
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
